molecular formula C15H25FN2 B14222599 N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine CAS No. 627521-27-1

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine

Katalognummer: B14222599
CAS-Nummer: 627521-27-1
Molekulargewicht: 252.37 g/mol
InChI-Schlüssel: BNWZULVQZPUQMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine is a chemical compound characterized by the presence of a fluorophenyl group and a pentyl chain attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine typically involves the reaction of 2-fluorophenylethylamine with pentylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-fluorophenylethylamine and pentylamine.

    Catalyst: Commonly used catalysts include palladium or platinum-based catalysts.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating to temperatures around 60-80°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorophenylacetic acid: Shares the fluorophenyl group but differs in its overall structure and applications.

    N-(2-Fluorophenyl)ethylamine: Similar in structure but lacks the pentyl chain.

    N-(2-Fluorophenyl)-N’-pentylethylenediamine: A closely related compound with slight structural variations.

Uniqueness

N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine is unique due to the combination of the fluorophenyl group and the pentyl chain, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

627521-27-1

Molekularformel

C15H25FN2

Molekulargewicht

252.37 g/mol

IUPAC-Name

N'-[2-(2-fluorophenyl)ethyl]-N-pentylethane-1,2-diamine

InChI

InChI=1S/C15H25FN2/c1-2-3-6-10-17-12-13-18-11-9-14-7-4-5-8-15(14)16/h4-5,7-8,17-18H,2-3,6,9-13H2,1H3

InChI-Schlüssel

BNWZULVQZPUQMA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNCCNCCC1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.